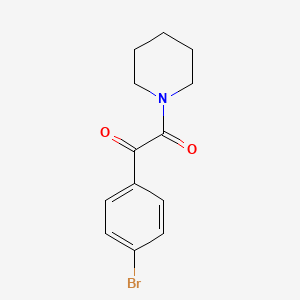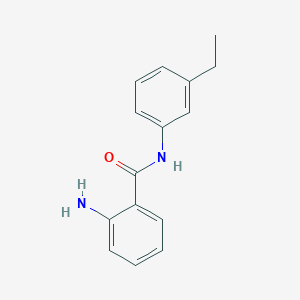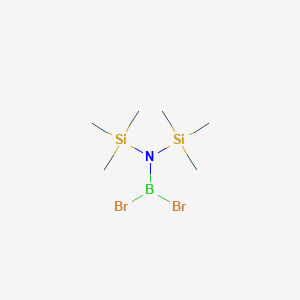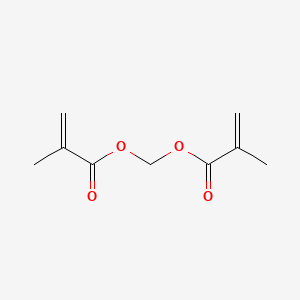
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group and two methyl groups attached to the triazine ring, along with a hydrochloride salt form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride typically involves multi-step organic reactions One common method involves the cyclocondensation of appropriate precursors under controlled conditions For instance, the reaction may start with the nitration of a suitable aromatic compound to introduce the nitro group, followed by the formation of the triazine ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve high yields and purity. The process may also incorporate green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso or hydroxylamine derivatives, while reduction may produce aniline derivatives.
科学研究应用
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form hydrogen bonds or π-π interactions with target molecules.
相似化合物的比较
Similar Compounds
6,6-Dimethyl-1-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with the nitro group in a different position.
6,6-Dimethyl-1-(3-aminophenyl)-1,3,5-triazine-2,4-diamine: Contains an amino group instead of a nitro group.
6,6-Dimethyl-1-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine: Contains a chloro group instead of a nitro group.
Uniqueness
The uniqueness of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
属性
CAS 编号 |
4514-45-8 |
|---|---|
分子式 |
C11H15ClN6O2 |
分子量 |
298.73 g/mol |
IUPAC 名称 |
6,6-dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H14N6O2.ClH/c1-11(2)15-9(12)14-10(13)16(11)7-4-3-5-8(6-7)17(18)19;/h3-6H,1-2H3,(H4,12,13,14,15);1H |
InChI 键 |
DUECSOTYVYKNMW-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


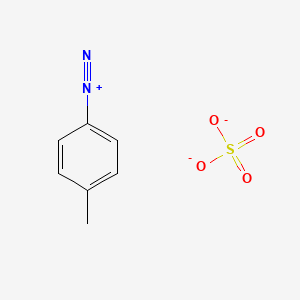
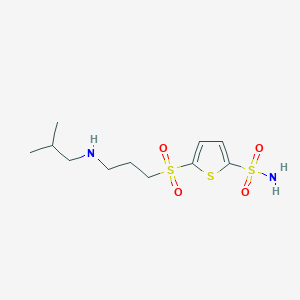
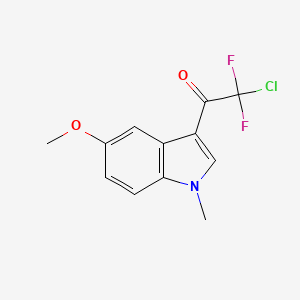
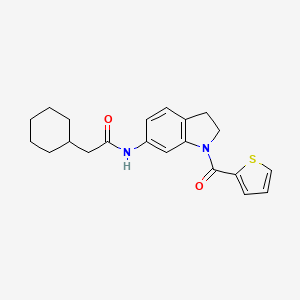
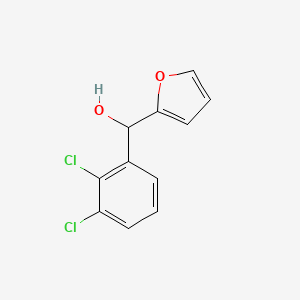
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
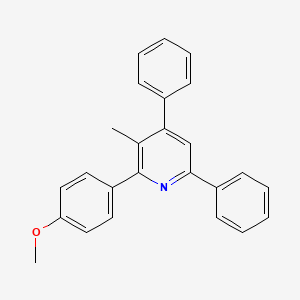
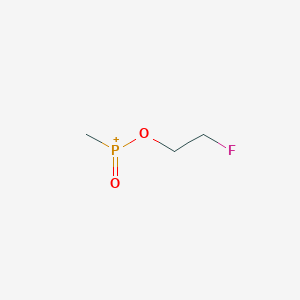
![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)
